N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Catalog No.
S3010585
CAS No.
2034475-03-9
M.F
C21H23N3O3
M. Wt
365.433
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazo...

CAS Number

2034475-03-9

Product Name

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.433

InChI

InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25)

InChI Key

YXEJPEIQPRDOAZ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4

Solubility

not available
  • Origin: Information on the origin or natural occurrence of this specific compound is not readily available in scientific databases. It is likely a synthetic molecule designed for a particular purpose in medicinal chemistry or material science [].
  • Significance: Due to the lack of information, it is difficult to determine the specific significance of this compound in scientific research. However, the presence of functional groups like imidazolidinone and acetamide suggests potential applications in areas like pharmaceuticals or material science [].

Molecular Structure Analysis

The key features of the molecule include:

  • Imidazolidinone ring: This five-membered ring structure containing nitrogen atoms is commonly found in bioactive molecules and can participate in hydrogen bonding and interaction with enzymes [].
  • Isochroman moiety: This fused cyclic structure containing a benzene ring and an oxygen-containing heterocycle might contribute to lipophilicity (fat solubility) and influence the molecule's interaction with biological membranes [].
  • Acetamide group: The presence of this amide bond (C=O-NH) can participate in hydrogen bonding and potentially contribute to the molecule's interaction with other molecules [].

Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, breaking the molecule into its constituent parts [].
  • Imidazolidinone ring opening: The imidazolidinone ring might undergo reactions under specific conditions, depending on the substituents present [].

Physical And Chemical Properties Analysis

  • The molecule likely has moderate polarity due to the presence of the amide bond and the imidazolidinone ring.
  • It might have some solubility in organic solvents due to the aromatic rings and the isochroman moiety.

XLogP3

1.9

Dates

Modify: 2023-08-17

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